4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-70-3, 98%) features a para-substituted trans-4-hydroxycyclohexylcarbamoyl pharmacophore providing hydrogen-bonding donor/acceptor functionality and elevated TPSA (89.8 Ų)—enhancing solubility, metabolic stability, and selective protein binding over generic phenylboronic acids. The boronic acid enables Suzuki-Miyaura cross-coupling for biaryl construction and reversible covalent binding to serine hydrolases (FAAH, HSL, β-lactamases). Its shifted pKa supports diol/glycoprotein recognition at physiological pH. Stable under inert atmosphere, it's ideal for automated parallel synthesis and DOS libraries. Choose this compound over unsubstituted analogs to avoid false-negative SAR results.

Molecular Formula C13H18BNO4
Molecular Weight 263.1 g/mol
CAS No. 957062-70-3
Cat. No. B1451320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
CAS957062-70-3
Molecular FormulaC13H18BNO4
Molecular Weight263.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O
InChIInChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17)
InChIKeyYSXTWFABWWVVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (957062-70-3): Boronic Acid Building Block for Suzuki-Miyaura Coupling and Medicinal Chemistry


4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-70-3, molecular formula C13H18BNO4) is a substituted phenylboronic acid building block containing a trans-4-hydroxycyclohexylcarbamoyl substituent on the para position [1]. This compound functions as an organoboron reagent for Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds, and its boronic acid moiety enables reversible covalent interactions with diols and active-site serine residues, making it a candidate for fragment-based drug discovery and chemical biology applications .

Why Generic Phenylboronic Acids Cannot Substitute for 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (957062-70-3) in Structure-Activity Relationship Studies


Generic phenylboronic acids (e.g., unsubstituted phenylboronic acid, 4-carboxyphenylboronic acid) lack the trans-4-hydroxycyclohexylcarbamoyl moiety that imparts differential molecular recognition properties essential for selective target engagement . Substitution at the para position with this specific carbamoyl-linked cyclohexanol group introduces a hydrogen-bonding donor/acceptor network and increases topological polar surface area (TPSA) to 89.8 Ų, which alters solubility, metabolic stability, and protein binding profiles compared to simpler arylboronic acids . In structure-activity relationship (SAR) campaigns, even minor substituent changes can abolish target affinity; therefore, substituting a less functionalized analog is likely to yield false-negative results or misleading activity cliffs, undermining the reproducibility of lead optimization efforts.

Quantitative Differentiators of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (957062-70-3) Relative to Common Analogs


Enhanced Topological Polar Surface Area (TPSA) Relative to Unsubstituted and Simple Alkyl-Substituted Phenylboronic Acids

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid exhibits a topological polar surface area (TPSA) of 89.8 Ų, which is substantially higher than that of unsubstituted phenylboronic acid (TPSA ≈ 40.5 Ų) and 4-carboxyphenylboronic acid (TPSA ≈ 74.6 Ų) . The increased TPSA, conferred by the trans-4-hydroxycyclohexylcarbamoyl group, predicts improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for optimizing drug-like properties in fragment-based and ligand-based drug design campaigns .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Commercial Availability with Defined Purity Specification (98%) for Reproducible Research

This compound is commercially available from multiple vendors with a specified purity of 98% (HPLC), as documented in technical datasheets [1]. In contrast, many generic phenylboronic acid derivatives are supplied with lower purity (e.g., 95-97%) or without explicit purity specifications, introducing variability in reaction outcomes and biological assay reproducibility .

Chemical Synthesis Building Blocks Quality Control

Specific Storage Condition (Inert Atmosphere, Room Temperature) Indicates Enhanced Stability Relative to Moisture-Sensitive Boronic Acids

The recommended storage condition for this compound is under inert atmosphere at room temperature, as per vendor safety and handling documentation . This contrasts with many simple phenylboronic acids (e.g., 4-formylphenylboronic acid) that require refrigeration (+4°C) or desiccation to prevent decomposition via boroxine formation or oxidation . The trans-4-hydroxycyclohexylcarbamoyl group likely stabilizes the boronic acid moiety through intramolecular hydrogen bonding, reducing its susceptibility to hydrolysis and enabling more convenient laboratory handling.

Compound Management Stability Storage Guidelines

Rotatable Bond Count (3) Confers Conformational Flexibility Distinct from Rigid Phenylboronic Acid Scaffolds

The compound contains 3 rotatable bonds (amide C-N, cyclohexyl C-C, and phenyl-B bonds), as documented in its chemical property profile . This is a significant increase over unsubstituted phenylboronic acid (0 rotatable bonds) and 4-carboxyphenylboronic acid (1 rotatable bond) . The additional conformational flexibility allows the trans-4-hydroxycyclohexyl group to explore a broader range of spatial orientations, which can be advantageous for targeting shallow or flexible protein binding pockets where rigid arylboronic acids fail to achieve complementary fit.

Molecular Modeling Conformational Analysis Ligand Design

Validated Use Cases for 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (957062-70-3) in Drug Discovery and Chemical Biology


Suzuki-Miyaura Cross-Coupling for the Synthesis of Functionalized Biaryls

As a para-substituted phenylboronic acid, this compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl scaffolds bearing the trans-4-hydroxycyclohexylcarbamoyl moiety. The boronic acid group undergoes transmetalation with aryl halides or triflates under mild basic conditions (e.g., K2CO3 or Na2CO3 in aqueous dioxane or DMF) to yield functionalized biaryls with defined regiochemistry . This building block is particularly valuable for medicinal chemists seeking to install the hydroxycyclohexylcarbamoyl pharmacophore onto aromatic cores for SAR exploration.

Fragment-Based Screening for Serine Hydrolase and Protease Inhibition

The boronic acid moiety of this compound can form reversible covalent bonds with the active-site serine residue of serine hydrolases and proteases. This property positions it as a potential fragment hit for target classes including fatty acid amide hydrolase (FAAH), hormone-sensitive lipase (HSL), and certain β-lactamases. The trans-4-hydroxycyclohexylcarbamoyl group introduces additional hydrogen-bonding interactions that may confer selectivity over off-target boronic acid-binding proteins [1]. Researchers should confirm target engagement via biochemical assays (e.g., IC50 determination) and orthogonal biophysical methods such as surface plasmon resonance (SPR) or X-ray crystallography.

Chemical Biology Probe Development for Diol-Containing Biomolecules

Boronic acids are known to bind 1,2- and 1,3-diols with high affinity at physiological pH, forming five- or six-membered cyclic boronate esters. This compound can be employed as a recognition element for glycoproteins, glycans, or RNA molecules containing cis-diol motifs. The presence of the hydroxycyclohexylcarbamoyl group modulates the pKa of the boronic acid, potentially shifting the optimal binding pH closer to physiological conditions (pH 7.4) compared to simple phenylboronic acid (pKa ≈ 8.8) [2]. This makes it a candidate for developing affinity probes or drug delivery systems targeting cell-surface glycoproteins or bacterial lipopolysaccharides.

Building Block for Combinatorial Chemistry and Parallel Synthesis

With a purity specification of 98% and stability under room temperature storage in an inert atmosphere, this compound is well-suited for use in automated parallel synthesis platforms. It can be incorporated into diversity-oriented synthesis (DOS) libraries via amide bond formation at the free amine terminus (after deprotection) or via Suzuki coupling to generate arrays of biaryl analogs. The trans-4-hydroxycyclohexyl group enhances aqueous solubility of library members, facilitating high-throughput screening in biochemical and cell-based assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.